molecular formula C11H15NO4 B1601676 3,4-Dimethoxy-D-phenylalanine CAS No. 33605-56-0

3,4-Dimethoxy-D-phenylalanine

Cat. No.: B1601676
CAS No.: 33605-56-0
M. Wt: 225.24 g/mol
InChI Key: VWTFNYVAFGYEKI-MRVPVSSYSA-N
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Description

3,4-Dimethoxy-D-phenylalanine is a derivative of phenylalanine, an essential aromatic amino acid It is characterized by the presence of two methoxy groups attached to the benzene ring at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethoxy-D-phenylalanine typically involves the protection of the amino and carboxyl groups of phenylalanine, followed by the introduction of methoxy groups at the 3 and 4 positions of the benzene ring. One common method involves the use of methyl iodide and a base such as potassium carbonate to achieve the methoxylation. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the use of high-purity reagents and stringent control of reaction conditions to ensure consistent product quality. High-performance liquid chromatography (HPLC) is often employed to purify the final product and confirm its purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-D-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form 3,4-dimethoxyphenylethylamine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of 3,4-dimethoxyphenylethylamine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3,4-Dimethoxy-D-phenylalanine has several applications in scientific research:

    Chemistry: Used as a reactant in the synthesis of complex organic molecules and as an intermediate in the preparation of various pharmaceuticals.

    Biology: Studied for its role in metabolic pathways and its potential effects on cellular processes.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the production of fine chemicals and as a building block for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3,4-Dimethoxy-D-phenylalanine involves its interaction with various molecular targets and pathways. It can act as a precursor for the synthesis of neurotransmitters such as dopamine and norepinephrine. The methoxy groups may influence its binding affinity and specificity towards certain enzymes and receptors, thereby modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroxy-D-phenylalanine (L-DOPA): A well-known precursor for dopamine synthesis.

    3,4-Dimethoxy-L-phenylalanine: The L-enantiomer of the compound, which may have different biological activities.

    3,4-Dimethoxyphenylethylamine: A reduced form of the compound with potential psychoactive effects.

Uniqueness

3,4-Dimethoxy-D-phenylalanine is unique due to its specific stereochemistry and the presence of methoxy groups, which can influence its chemical reactivity and biological activity. Its ability to serve as a precursor for various biologically active compounds makes it a valuable molecule in research and industrial applications.

Properties

IUPAC Name

(2R)-2-amino-3-(3,4-dimethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-15-9-4-3-7(6-10(9)16-2)5-8(12)11(13)14/h3-4,6,8H,5,12H2,1-2H3,(H,13,14)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWTFNYVAFGYEKI-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(C(=O)O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C[C@H](C(=O)O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33605-56-0
Record name 3,4-Dimethoxyphenylalanine, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033605560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-DIMETHOXYPHENYLALANINE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TCQ37ND65G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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